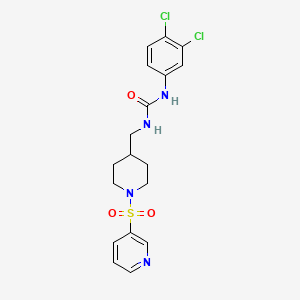
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPU-99 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, along with related urea-derived Mannich bases, has been explored for its potential as a corrosion inhibitor. These compounds have been synthesized and tested for their efficacy in preventing corrosion of mild steel surfaces in hydrochloric acid solutions. The study found that these inhibitors exhibit mixed-type inhibition properties, with efficiency increasing at higher concentrations. The compounds also showed adherence to Langmuir's adsorption isotherm, indicating a strong and systematic interaction with the steel surface, potentially through the formation of a protective layer that reduces corrosion rates (M. Jeeva et al., 2015).
Environmental Degradation
The degradation behavior of structurally similar sulfonylurea herbicides in soil has been studied to understand the environmental fate of these compounds. For example, imazosulfuron, a closely related compound, demonstrates rapid degradation under both aerobic and anaerobic conditions, with differing pathways suggesting microbial involvement under anaerobic conditions. Such research is vital for assessing the environmental impact and persistence of chemical agents, including this compound, in agricultural settings (P. Morrica et al., 2001).
Optoelectronic Properties
The electronic and optical properties of related compounds have been assessed for their potential applications in optoelectronics. For instance, the novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was studied for its electrooptic properties, revealing significant potential for use in nonlinear optics and optoelectronic device fabrication due to its high second and third harmonic generation capabilities. This suggests that similar compounds, including this compound, could be of interest for future research in this area (M. Shkir et al., 2018).
Biological Activity
Research on pyrrolo[2,3-b]pyridine scaffolds and related compounds has highlighted their potential for biological activity, including anticancer and antimicrobial applications. Synthesis and characterization of these compounds provide a foundation for future studies into their mechanisms of action and therapeutic potential. For example, new biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized, indicating the broad applicability of this chemical backbone in drug discovery and development processes (Farid M Sroor, 2019).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLFZINYVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

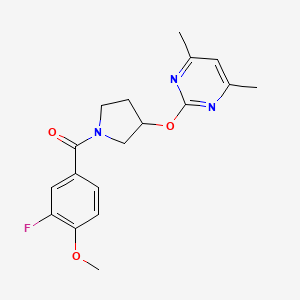
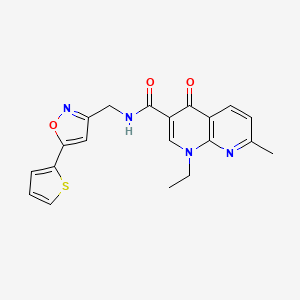
![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

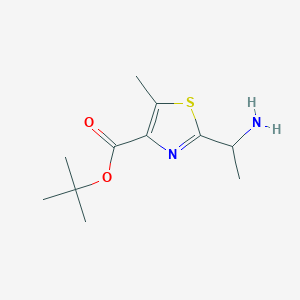
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)
![Ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2817834.png)
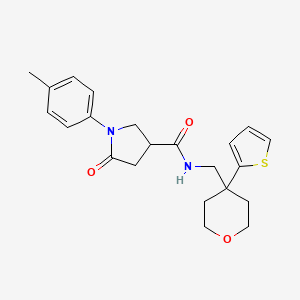
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)